(3-(Pyrrolidin-1-yl)propyl)boronic acid
Description
Properties
CAS No. |
732942-28-8 |
|---|---|
Molecular Formula |
C7H16BNO2 |
Molecular Weight |
157.02 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpropylboronic acid |
InChI |
InChI=1S/C7H16BNO2/c10-8(11)4-3-7-9-5-1-2-6-9/h10-11H,1-7H2 |
InChI Key |
LKUQGGVRRAHOGT-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCN1CCCC1)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Pyrrolidin 1 Yl Propyl Boronic Acid
Direct Synthetic Routes to Alkylamino-Boronic Acids
Direct synthetic routes offer an efficient means to introduce the boronic acid functionality onto a pre-formed pyrrolidine-containing scaffold. These methods are often characterized by their atom economy and procedural simplicity.
Hydroboration of Unsaturated Pyrrolidine (B122466) Precursors
Hydroboration is a powerful method for the formation of carbon-boron bonds. In the context of synthesizing (3-(Pyrrolidin-1-yl)propyl)boronic acid, the hydroboration of an unsaturated precursor like N-allylpyrrolidine is a key strategy. This reaction typically involves the addition of a borane (B79455) reagent across the carbon-carbon double bond of the allyl group. organic-chemistry.orgyoutube.com The choice of borane reagent is critical and can influence the selectivity and yield of the reaction. Common reagents include borane-tetrahydrofuran (B86392) complex (BH3·THF) or borane dimethyl sulfide (B99878) complex (BH3·SMe2). organic-chemistry.org The reaction proceeds via a concerted, anti-Markovnikov addition, where the boron atom adds to the terminal carbon of the alkene, and a hydrogen atom adds to the internal carbon. frontiersin.org This regioselectivity is crucial for obtaining the desired propyl-linked boronic acid.
The hydroboration of terminal alkenes with pinacolborane (HBpin), often catalyzed by various metal complexes or even simple borane adducts, provides the corresponding linear boronic esters with high regioselectivity. organic-chemistry.org Subsequent oxidation of the resulting trialkylborane intermediate with an oxidizing agent, such as hydrogen peroxide in a basic medium, yields the target alcohol, though for the synthesis of the boronic acid, a carefully controlled workup is required to isolate the boronic acid or its ester. youtube.comfrontiersin.org
Table 1: Comparison of Catalysts for Hydroboration of Terminal Alkenes with Pinacolborane
| Catalyst System | Regioselectivity (linear:branched) | Reaction Conditions | Typical Yields | Reference |
| H3B·THF | High for linear product | 60°C, 18 h | High | organic-chemistry.org |
| H3B·SMe2 | High for linear product | 60°C, 18 h | High | organic-chemistry.org |
| Sodium triethylborohydride | High for (E)-vinylboronate | 60°C, variable time | Moderate to high | |
| Cobalt Pincer Complex | Excellent for anti-Markovnikov | Variable | High |
This table presents a summary of typical catalyst performance for the hydroboration of terminal alkenes, a reaction analogous to the first step in a potential synthesis of the target compound.
Metal-Catalyzed Borylation Strategies
Metal-catalyzed reactions provide an alternative and powerful approach to forming carbon-boron bonds. The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a prominent example. acsgcipr.org This method typically involves the reaction of a halide or sulfonate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. acsgcipr.org While commonly used for aryl and vinyl halides, modifications of this reaction can be applied to alkyl halides.
For the synthesis of this compound, a potential precursor would be 1-(3-halopropyl)pyrrolidine. The palladium-catalyzed borylation of such an alkyl halide with B2pin2 would directly yield the corresponding pinacol (B44631) boronate ester. This reaction's success is highly dependent on the choice of ligand for the palladium catalyst, which plays a crucial role in the efficiency of the catalytic cycle. acsgcipr.org
Organometallic Approaches Utilizing Boronates
Organometallic reagents, such as Grignard reagents, can be utilized in the synthesis of boronic acids. The reaction of a Grignard reagent with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, is a classic method for forming a C-B bond. nih.gov This is followed by acidic workup to yield the boronic acid.
In the context of our target molecule, this would involve the formation of a Grignard reagent from 1-(3-halopropyl)pyrrolidine. The subsequent reaction of this organometallic species with a borate ester would furnish the desired boronic acid after hydrolysis. nih.gov Care must be taken due to the potential for side reactions and the moisture sensitivity of the Grignard reagent.
Multistep Convergent Synthesis of this compound
Multistep syntheses offer greater flexibility in the construction of the target molecule, allowing for the independent synthesis of key fragments that are later combined.
Formation of the Pyrrolidine-Propyl Backbone
The initial step in a convergent synthesis is the construction of the (3-(pyrrolidin-1-yl)propyl) moiety. This can be readily achieved through the N-alkylation of pyrrolidine. Pyrrolidine, a cyclic secondary amine, can be reacted with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane, in the presence of a base to yield 1-(3-halopropyl)pyrrolidine. This reaction is a standard nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbon of the propyl chain.
Alternatively, reductive amination of a suitable aldehyde with pyrrolidine can also be employed to form the pyrrolidine-propyl linkage.
Introduction of the Boronic Acid Moiety
Once the 1-(3-halopropyl)pyrrolidine backbone is synthesized, the final step is the introduction of the boronic acid group. As mentioned in the direct routes, this can be accomplished through several methods.
One common approach is the reaction of 1-(3-halopropyl)pyrrolidine with magnesium metal to form the Grignard reagent, followed by quenching with a borate ester like triisopropyl borate and subsequent acidic hydrolysis to give the boronic acid. nih.govorgsyn.org
Another effective method is the palladium-catalyzed Miyaura borylation. acsgcipr.org Reacting 1-(3-halopropyl)pyrrolidine with bis(pinacolato)diboron in the presence of a suitable palladium catalyst and base will yield the pinacol ester of this compound. This ester can then be hydrolyzed to the free boronic acid if desired. acsgcipr.org
A transition-metal-free domino reaction of boronic acids with γ-azido-N-tosylhydrazones has also been reported for the synthesis of pyrrolidines, showcasing the versatility of boronic acids in constructing heterocyclic systems. nih.gov While not a direct synthesis of the target molecule, it highlights the reactivity of related precursors.
Table 2: Key Intermediates in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| N-Allylpyrrolidine | Starting material for hydroboration | |
| 1-(3-Halopropyl)pyrrolidine | Key intermediate for borylation | |
| 2-(3-(Pyrrolidin-1-yl)propyl)-1,3,2-dioxaborinane | Boronate ester intermediate | |
| Bis(pinacolato)diboron | Boron source in metal-catalyzed borylation |
This table outlines the structures and roles of key compounds involved in the described synthetic pathways.
Protective Group Strategies in this compound Synthesis
The synthesis of this compound via common organometallic routes, such as the Grignard reaction, necessitates the protection of the pyrrolidine nitrogen. The basicity of the tertiary amine would otherwise interfere with the formation and subsequent reactions of the highly basic and nucleophilic Grignard reagent sigmaaldrich.com.
A common and effective strategy involves the use of the tert-butyloxycarbonyl (Boc) group to temporarily mask the reactivity of the pyrrolidine nitrogen. The synthesis would commence with the protection of pyrrolidine, followed by alkylation to introduce the propyl halide chain.
Table 1: Proposed Synthesis of N-Boc-(3-chloropropyl)pyrrolidine
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Protection | Pyrrolidine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Solvent (e.g., Dichloromethane) | N-Boc-pyrrolidine |
| 2 | Alkylation | N-Boc-pyrrolidine, 1-bromo-3-chloropropane, Strong base (e.g., NaH), Solvent (e.g., THF) | N-Boc-1-(3-chloropropyl)pyrrolidine |
The Boc group is advantageous due to its stability under the conditions required for Grignard reagent formation and its subsequent facile removal under acidic conditions, which are often employed during the workup of the boronic acid synthesis nih.gov.
Alternative Synthetic Pathways and Efficiency Considerations
While the Grignard route with a protected amine is a primary method, other synthetic strategies can be considered, each with its own efficiency profile.
One alternative is the hydroboration-oxidation of N-allylpyrrolidine . This method avoids the use of highly reactive organometallic intermediates.
Table 2: Hydroboration-Oxidation Approach
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Synthesis of Alkene | Pyrrolidine, Allyl bromide | N-Allylpyrrolidine |
| 2 | Hydroboration | N-Allylpyrrolidine, Borane complex (e.g., BH₃·THF) | Tri(3-(pyrrolidin-1-yl)propyl)borane |
| 3 | Oxidation/Hydrolysis | Tri(3-(pyrrolidin-1-yl)propyl)borane, Oxidant (e.g., H₂O₂) followed by aqueous workup | This compound |
This pathway offers the advantage of being a more direct route, potentially reducing the number of synthetic steps compared to the protective group strategy. The regioselectivity of the hydroboration step typically favors the anti-Markovnikov addition, leading to the desired terminal borane masterorganicchemistry.com. However, the efficiency can be influenced by the choice of borane reagent and the potential for side reactions.
Another potential, though less common, approach could involve the lithiation of an N-protected pyrrolidine derivative followed by reaction with a suitable boron electrophile . This method offers an alternative to Grignard reagents but presents similar challenges regarding the stability of the organolithium species in the presence of the amine functionality orgsyn.orgnih.gov.
The efficiency of each pathway is a critical consideration. The Grignard route, while involving more steps due to protection and deprotection, often provides good yields and is a well-established method for forming carbon-boron bonds google.comgoogle.com. The hydroboration route is more atom-economical but may require careful optimization of reaction conditions to maximize the yield of the desired product.
Purification and Isolation Techniques for this compound
The purification of this compound presents a unique challenge due to its amphoteric nature, possessing both a basic amine and an acidic boronic acid group. This can lead to the formation of a zwitterionic species, influencing its solubility and chromatographic behavior.
Standard silica (B1680970) gel chromatography can be problematic for boronic acids due to their tendency to dehydrate into boroxines or interact strongly with the stationary phase reddit.com. However, several specialized techniques can be employed:
Acid-Base Extraction: A common and effective method involves the manipulation of pH. The crude product can be dissolved in an acidic aqueous solution, which protonates the pyrrolidine nitrogen, making it water-soluble. This aqueous layer can then be washed with an organic solvent to remove non-polar impurities. Subsequently, adjusting the pH of the aqueous layer to the isoelectric point of the amino acid can induce precipitation of the pure product google.com.
Recrystallization: If the boronic acid is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. The choice of solvent is critical and may require empirical determination.
Ion-Exchange Chromatography: This technique is well-suited for separating zwitterionic compounds. By using a cation or anion exchange resin, the charged this compound can be retained on the column while neutral impurities are washed away. The product can then be eluted by changing the pH or ionic strength of the eluent.
Derivatization: In some cases, the boronic acid can be temporarily converted into a less polar ester, such as a pinacol ester. This derivative may be more amenable to purification by standard silica gel chromatography. Following purification, the ester can be hydrolyzed back to the boronic acid orgsyn.org. A patent describes a process for purifying boronic acids by converting them into a salt with a base, isolating the salt, and then regenerating the pure boronic acid by treatment with an acid google.com.
The selection of the most appropriate purification technique will depend on the nature of the impurities present in the crude product and the desired final purity of the this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Pyrrolidin 1 Yl Propyl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (3-(Pyrrolidin-1-yl)propyl)boronic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of this compound. Through the analysis of ¹H, ¹³C, and ¹¹B nuclei, alongside two-dimensional correlation experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and the nitrogen atom of the pyrrolidine (B122466) ring.
Based on the analysis of similar structures, the predicted ¹H NMR chemical shifts for this compound in a suitable solvent like DMSO-d₆ are as follows:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| B(OH)₂ | ~7.5-8.0 | br s | 2H |
| H-1 | ~0.7-0.9 | t | 2H |
| H-2 | ~1.6-1.8 | m | 2H |
| H-3 | ~2.9-3.1 | t | 2H |
| H-4, H-7 | ~3.0-3.2 | m | 4H |
| H-5, H-6 | ~1.8-2.0 | m | 4H |
br s : broad singlet, t : triplet, m : multiplet
The protons of the hydroxyl groups on the boron atom are expected to appear as a broad singlet in the downfield region. The methylene (B1212753) group adjacent to the boron atom (H-1) would be the most deshielded of the propyl chain protons due to the electronegativity of the boronic acid moiety. The signals for the pyrrolidine ring protons are also shifted downfield due to the influence of the adjacent nitrogen atom.
Carbon-13 NMR (¹³C NMR) Insights into the Carbon Skeleton
The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment. researchgate.net The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar broadening. raineslab.com
The predicted ¹³C NMR chemical shifts for this compound are outlined below:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | Not Observed or very broad |
| C-2 | ~25-30 |
| C-3 | ~55-60 |
| C-4, C-7 | ~50-55 |
| C-5, C-6 | ~20-25 |
The carbon directly bonded to the boron atom (C-1) is expected to be significantly broad or potentially unobserved. The chemical shifts of the propyl chain carbons (C-2, C-3) and the pyrrolidine ring carbons (C-4, C-5, C-6, C-7) are influenced by their proximity to the nitrogen atom and the boronic acid group. nih.gov
Boron-11 NMR (¹¹B NMR) for Boronic Acid Characterization
¹¹B NMR spectroscopy is a powerful tool specifically for characterizing boron-containing compounds. nsf.govnih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the substituents on the boron atom. For trigonal planar boronic acids (sp² hybridized boron), a characteristic broad signal is observed.
For this compound, the ¹¹B NMR spectrum is expected to show a single, broad resonance in the range of δ 28-33 ppm , which is typical for alkylboronic acids. sdsu.edu This chemical shift confirms the presence of the B(OH)₂ group in its trigonal planar state. The presence of a single peak indicates the purity of the boronic acid moiety.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign all proton and carbon signals and confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain (H-1 with H-2, and H-2 with H-3). It would also show correlations between the protons within the pyrrolidine ring (e.g., H-4 with H-5, and H-6 with H-7).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for H-1 would show a cross-peak with the carbon signal for C-1 (if observable), H-2 with C-2, and so on.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include:
Correlations from the H-3 protons to the C-4 and C-7 carbons of the pyrrolidine ring, confirming the attachment of the propyl chain to the nitrogen.
Correlations from the H-2 protons to the C-1 carbon, and from the H-1 protons to the C-2 and C-3 carbons, confirming the structure of the propyl chain.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₁₆BNO₂), the expected exact mass can be calculated and compared to the experimental value.
The protonated molecule [M+H]⁺ would be the primary ion observed in positive-ion mode ESI-HRMS.
Calculated m/z for [C₇H₁₆BNO₂ + H]⁺: 158.1347
Expected HRMS Result: An experimental m/z value within a very narrow tolerance (typically < 5 ppm) of the calculated mass would confirm the elemental composition of the molecule.
The fragmentation pattern observed in the MS/MS spectrum would further corroborate the structure. Expected fragmentation would involve the loss of water from the boronic acid group and cleavage of the propyl chain or the pyrrolidine ring. The high resolution of the measurement allows for the confident assignment of the elemental composition of these fragment ions, providing further structural evidence.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, typically leading to the formation of a protonated molecular ion, [M+H]⁺, with minimal fragmentation.
For this compound, with a molecular formula of C₇H₁₆BNO₂, the expected mass-to-charge ratio (m/z) for the protonated molecule would be calculated based on its monoisotopic mass. This primary ion provides direct confirmation of the compound's molecular weight.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the parent [M+H]⁺ ion, characteristic daughter ions can be generated. Likely fragmentation pathways for this compound would involve the cleavage of the propyl-pyrrolidine bond or the loss of water molecules from the boronic acid group. These fragmentation patterns serve as a fingerprint, helping to confirm the connectivity of the atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the various functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net For this compound, these methods would provide clear evidence for its key structural components.
The boronic acid moiety, -B(OH)₂, gives rise to several distinct vibrational modes. A broad absorption band is expected in the IR spectrum in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching vibrations, which are often involved in intermolecular hydrogen bonding. researchgate.net The B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ range. researchgate.net
The pyrrolidine ring and the propyl chain contribute to the spectrum primarily through C-H and C-N stretching and bending vibrations. berkeley.edu The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would appear in the 1000-1200 cm⁻¹ region. Aliphatic C-H stretching vibrations from both the propyl chain and the pyrrolidine ring are expected just below 3000 cm⁻¹, while various CH₂ bending (scissoring, wagging, twisting) modes would be present in the fingerprint region (below 1500 cm⁻¹). berkeley.edu
Table 1: Predicted Vibrational Frequencies for this compound This interactive table summarizes the expected vibrational modes and their corresponding wavenumber ranges based on data from analogous compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Boronic Acid (-B(OH)₂) | O-H Stretch | 3200 - 3600 (broad) | IR, Raman |
| Boronic Acid (-B(OH)₂) | B-O Stretch | 1300 - 1400 | IR, Raman |
| Pyrrolidine | C-N Stretch | 1000 - 1200 | IR, Raman |
| Propyl & Pyrrolidine | Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of its derivatives provides invaluable structural insight. mdpi.com Boronic acids are known to form derivatives, such as boroxines (cyclic trimers formed by dehydration) or complexes with other molecules. orgsyn.org
Crystallographic analysis of a derivative would unambiguously confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsional angles. researchgate.netnih.gov A key structural feature of interest is the intermolecular interactions, particularly hydrogen bonding. The hydroxyl groups of the boronic acid moiety are strong hydrogen bond donors, while the oxygen atoms are acceptors. The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor. These interactions dictate the crystal packing arrangement. researchgate.net
Furthermore, when boronic acid derivatives act as inhibitors by binding to the active sites of enzymes, X-ray crystallography of the co-crystallized complex can elucidate the binding mode. nih.gov For instance, it can reveal how the boron atom changes its geometry from trigonal planar to tetrahedral upon forming a covalent bond with a catalytic residue in a protein. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants. waters.com
Reversed-phase HPLC (RP-HPLC) is the most common method employed for the analysis of boronic acids. waters.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. waters.comresearchgate.net
The purity of a sample is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from closely related impurities, allowing for accurate quantification of its purity.
For selective detection, post-column derivatization can be employed. For example, boronic acids can react with agents like alizarin (B75676) to form fluorescent complexes, which can then be detected with high sensitivity and selectivity using a fluorescence detector. wur.nl
Table 2: Typical RP-HPLC Parameters for Boronic Acid Analysis This interactive table outlines a representative set of conditions for the chromatographic analysis of boronic acids.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Stationary phase for separation |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of mobile phase |
| Gradient | 5% to 95% B over 10 minutes | To elute compounds with varying polarities |
| Flow Rate | 0.4 mL/min | Controls retention time and resolution |
| Column Temperature | 35 °C | Ensures reproducible retention times |
Reactivity and Derivatization of 3 Pyrrolidin 1 Yl Propyl Boronic Acid
Reactions at the Boronic Acid Moiety
The boronic acid group is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reactions with Aryl and Heteroaryl Halides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orglibretexts.org This reaction is typically catalyzed by a palladium complex and requires a base for the activation of the boronic acid. libretexts.orgtcichemicals.com In the context of (3-(Pyrrolidin-1-yl)propyl)boronic acid, the alkylboronic acid moiety can be coupled with various aryl and heteroaryl halides to introduce the 3-(pyrrolidin-1-yl)propyl group onto aromatic and heteroaromatic scaffolds.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and scope. tcichemicals.commdpi.com For the coupling of alkylboronic acids, specific catalyst systems have been developed to promote the desired transformation while minimizing side reactions. mdpi.comorganic-chemistry.org
Table 1: Exemplary Catalysts and Conditions for Suzuki-Miyaura Coupling of Alkylboronic Acids | Catalyst Precursor | Ligand | Base | Solvent | Temperature | Reference | |---|---|---|---|---|---| | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temperature | organic-chemistry.org | | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | THF | Room Temperature | organic-chemistry.org | | PdCl(C₃H₅)(dppb) | Cs₂CO₃ | Toluene/Xylene | Not Specified | mdpi.com | | Pd(OAc)₂ | LB-Phos·HBF₄ | K₂CO₃ | Not Specified | Not Specified | mdpi.com |
Note: This table presents a selection of catalyst systems reported for the Suzuki-Miyaura coupling of alkylboronic acids. The optimal conditions for the coupling of this compound may vary depending on the specific aryl or heteroaryl halide used.
The reaction is compatible with a wide range of functional groups, and recent advancements have enabled the use of more challenging coupling partners like aryl chlorides. nih.gov The development of highly active and sterically demanding phosphine (B1218219) ligands has been crucial for the success of these transformations. libretexts.orgnih.gov
Boronate Ester Formation and Transesterification
Boronic acids can be readily converted to boronate esters through reaction with diols, such as pinacol (B44631) or neopentyl glycol. wikipedia.org This transformation is often used to protect the boronic acid functionality or to modify its reactivity and solubility. The formation of boronate esters is typically an equilibrium process. researchgate.net
This compound can react with diols to form the corresponding cyclic boronate esters. For instance, reaction with pinacol would yield this compound pinacol ester. These boronate esters are generally more stable and less prone to dehydration to form boroxines compared to the free boronic acids. wikipedia.org
Transesterification is another important reaction of boronate esters, allowing for the exchange of the diol protecting group. google.comtdl.org This can be achieved by reacting the boronate ester with another diol, often in the presence of a catalyst. tdl.org For example, a pinacol boronate ester can be converted to a different boronate ester by treatment with a different diol. This process can be driven by using a volatile diol that can be removed from the reaction mixture. A facile transesterification approach using methylboronic acid has been reported for the deprotection of boronate esters to their corresponding boronic acids. researchgate.netorganic-chemistry.org
Oxidation and Reduction Pathways of the Boronic Acid Group
The boronic acid moiety can undergo both oxidation and reduction. The oxidation of boronic acids, typically with reagents like hydrogen peroxide, leads to the formation of the corresponding alcohol. nih.gov In the case of this compound, oxidation would yield 3-(pyrrolidin-1-yl)propan-1-ol. The mechanism of this oxidation involves the formation of a boronate intermediate, followed by a 1,2-migration of the alkyl group from boron to oxygen. nih.gov The rate of this oxidation can be influenced by the electronic properties of the boronic acid. nih.gov
The reduction of alkylboronic acids to the corresponding alkanes is a less common transformation but can be achieved under specific conditions. Classical methods often require harsh conditions, such as treatment with a carboxylic acid at high temperatures. nih.gov More recently, milder radical-based procedures have been developed. For instance, a method utilizing 4-tert-butylcatechol (B165716) as a hydrogen atom source allows for the efficient reduction of various organoboron derivatives, including alkylboronic acids, to alkanes under milder conditions. nih.gov
Addition Reactions to Unsaturated Systems
Alkylboronic acids can participate in addition reactions to various unsaturated systems, such as α,β-unsaturated carbonyl compounds. These reactions, often catalyzed by transition metals like rhodium or palladium, allow for the formation of new carbon-carbon bonds. organic-chemistry.org For example, rhodium-catalyzed 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated ketones, esters, and amides has been well-established. organic-chemistry.org While less common for alkylboronic acids, similar reactivity can be envisioned for this compound, which would lead to the formation of γ-functionalized pyrrolidines.
Furthermore, radical-mediated addition reactions have emerged as a powerful tool for the functionalization of unsaturated systems. rsc.org Alkyl radicals generated from alkylboronic acids can add to electron-deficient alkenes in a Giese-type reaction. rsc.org
Reactions at the Pyrrolidine (B122466) Nitrogen
The pyrrolidine ring contains a secondary amine, which is a nucleophilic and basic center. nih.gov This allows for a variety of reactions to be performed at the nitrogen atom, providing a handle for further molecular elaboration.
Alkylation and Acylation of the Secondary Amine
The nitrogen atom of the pyrrolidine ring in this compound can readily undergo alkylation and acylation reactions. Alkylation with alkyl halides or other electrophilic alkylating agents would introduce a new substituent on the nitrogen, converting the secondary amine into a tertiary amine. This reaction is a fundamental transformation in organic synthesis for the construction of more complex amine-containing molecules. nih.gov
Acylation of the pyrrolidine nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. rsc.org This reaction forms an amide bond and can be used to introduce a wide variety of acyl groups. The basicity of the pyrrolidine nitrogen facilitates this reaction. nih.gov It is important to consider that the boronic acid moiety might require protection during these transformations, especially under basic conditions that could affect the stability of the C-B bond. However, many acylation reactions can be performed under conditions compatible with the boronic acid group.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(Pyrrolidin-1-yl)propan-1-ol |
| 4-tert-Butylcatechol |
| This compound pinacol ester |
| Pinacol |
| Neopentyl glycol |
Formation of Amide Linkages via Carboxylic Acid Coupling
The boronic acid group in this compound can act as a catalyst for the direct formation of amide bonds from carboxylic acids and amines. This type of transformation is of great interest as it often avoids the need for stoichiometric activating agents, leading to more atom-economical and environmentally benign processes. researchgate.netnih.gov While direct experimental data for this compound as a catalyst is not extensively documented in publicly available literature, the general mechanism for boronic acid-catalyzed amidation is well-established. rsc.org
The catalytic cycle is believed to involve the formation of an acylboronate intermediate through the reaction of the carboxylic acid with the boronic acid. This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by an amine to form the corresponding amide.
A variety of coupling reagents are also available for the formation of amide bonds, which could be applied to reactions involving the pyrrolidine nitrogen of the title compound, should the boronic acid be suitably protected. These reagents activate the carboxylic acid to facilitate the reaction with the amine. peptide.comuniurb.it
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Byproducts | Notes |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (insoluble) | Commonly used in solution-phase synthesis. peptide.com |
| Diisopropylcarbodiimide | DIC | Diisopropylurea (soluble) | Suitable for solid-phase peptide synthesis. peptide.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Less hazardous byproducts than BOP | Rapid and efficient coupling. peptide.com |
Quaternization of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen in this compound is a tertiary amine and can readily undergo quaternization with various alkylating agents to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge into the molecule, which can significantly alter its physical and biological properties. rsc.org The synthesis of quaternary ammonium salts is a well-established transformation in organic chemistry. nih.govnih.gov
The general procedure involves the reaction of the tertiary amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, often in a suitable solvent like acetonitrile (B52724) or acetone. The reaction progress can typically be monitored by the precipitation of the quaternary ammonium salt. While specific examples for the quaternization of this compound are not readily found in the literature, the quaternization of other pyrrolidine-containing compounds is common. nih.gov
Table 2: Examples of Quaternizing Agents and Their Products with Tertiary Amines
| Tertiary Amine | Quaternizing Agent | Product | Reference |
|---|---|---|---|
| 4-pyrrolidino pyridine | 2-bromo-1-(3-nitrophenyl)ethan-1-one | 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | nih.gov |
| ω-(N,N-dimethylamino)-α,α-diphenyl olefins | Iodomethane | N,N,N-Trimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide | nih.gov |
Bifunctional Reactivity and Orthogonal Transformations
The presence of two distinct functional groups, the boronic acid and the tertiary amine, allows for the application of orthogonal chemical transformations. This means that one functional group can be selectively modified while the other remains intact, enabling the stepwise construction of complex molecules.
Selective Modification of Boronic Acid vs. Amine Functionality
The selective modification of either the boronic acid or the amine is crucial for the controlled synthesis of derivatives.
Protection of the Boronic Acid: The boronic acid can be protected to prevent its reaction while the amine is being modified. A common method for protecting boronic acids is the formation of a boronate ester, for example, with pinacol or N-methyliminodiacetic acid (MIDA). researchgate.netrsc.org MIDA boronates are particularly robust and are stable to a wide range of reaction conditions, including those that would typically affect an unprotected boronic acid. researchgate.netrsc.org
Protection of the Amine: Conversely, if reactions at the boronic acid are desired, the pyrrolidine nitrogen does not typically require protection as it is a tertiary amine and generally unreactive under many conditions used for boronic acid transformations (e.g., Suzuki-Miyaura coupling). However, if the reaction conditions are harsh or if the amine could interfere, its reactivity can be attenuated through protonation in acidic media.
Design of Multivalent Architectures Utilizing Both Reactive Centers
The bifunctional nature of this compound makes it an attractive scaffold for the design of multivalent architectures. Multivalent molecules present multiple copies of a ligand, which can lead to a significant enhancement in binding affinity and selectivity for biological targets, a phenomenon known as the chelate effect or multivalency.
By utilizing the orthogonal reactivity of the amine and boronic acid, this compound can be used as a linker to connect different molecular entities. For instance, the pyrrolidine nitrogen could be quaternized with a molecule containing a suitable leaving group, while the boronic acid could be coupled to another molecule via a Suzuki-Miyaura cross-coupling reaction. Alternatively, the boronic acid can be used to bind to diol-containing structures, such as those found on the surface of cells, while the amine can be functionalized with another ligand or a reporter molecule. The synthesis of multivalent cores and linkers is a key strategy in developing molecules for chemoselective conjugation. researchgate.net
Applications of 3 Pyrrolidin 1 Yl Propyl Boronic Acid As a Research Tool and Building Block
Catalysis and Organocatalysis Utilizing (3-(Pyrrolidin-1-yl)propyl)boronic Acid
Asymmetric Catalysis with Chiral this compound Derivatives
There is no available research in the public domain that details the synthesis or application of chiral derivatives of this compound in asymmetric catalysis. The development of chiral organocatalysts is a prominent area of research, with pyrrolidine (B122466) scaffolds being a key structural motif. Generally, chiral boronic acids have been explored for their potential in enantioselective reactions. However, no studies have specifically investigated the stereochemical control achievable with chiral variants of the title compound.
Ligand Design for Transition Metal Catalysis
The role of boronic acids as ligands or ligand precursors in transition metal catalysis is an active area of investigation, often in the context of cross-coupling reactions. The nitrogen atom within the pyrrolidine ring of this compound could theoretically coordinate with a metal center, suggesting its potential as a bidentate or monodentate ligand. Despite this theoretical potential, there are no published studies that describe the synthesis of metal complexes using this specific boronic acid as a ligand or its subsequent application in transition metal-catalyzed transformations.
Role as a Lewis Acid Catalyst in Organic Transformations
Organoboron compounds, including boronic acids, are recognized for their Lewis acidic character, which can be harnessed to catalyze a variety of organic reactions. The electron-deficient boron atom can activate electrophiles, facilitating reactions such as condensations, acylations, and cycloadditions. Nevertheless, a specific investigation into the Lewis acid catalytic activity of this compound is absent from the current body of scientific literature.
Materials Science Applications and Polymer Chemistry
Incorporation into Polymer Backbones for Functional Materials
Boronic acid-containing polymers are a significant class of functional materials with applications ranging from sensors to drug delivery systems. The incorporation of boronic acid moieties can impart unique responsive properties to the polymer. While general methods for synthesizing such polymers exist, there is no specific documentation of the polymerization of monomers derived from this compound or its incorporation into polymer backbones to create novel functional materials.
Fabrication of Boronic Acid-Based Hydrogels for pH-Responsive Systems
Boronic acid-based hydrogels are well-known for their pH- and sugar-responsive behavior, making them attractive for biomedical applications. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester is pH-dependent, leading to changes in the hydrogel's swelling and mechanical properties. Despite the general interest in this area, no studies have been found that specifically utilize this compound in the formulation of pH-responsive hydrogels.
Development of Smart Materials with Stimuli-Responsive Properties
This compound serves as a valuable building block in the creation of smart materials, particularly hydrogels and polymers that exhibit stimuli-responsive behavior. The unique properties of the boronic acid functional group are central to this application. Boronic acids can exist in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state. This equilibrium is highly sensitive to the surrounding pH and the presence of diol-containing molecules, such as carbohydrates mdpi.com.
The incorporation of boronic acid moieties into a polymer backbone allows the material to respond to specific triggers. For instance, an increase in pH will deprotonate the boronic acid, leading to a negatively charged boronate form. This introduction of charge increases electrostatic repulsion between polymer chains and enhances hydrophilicity, often resulting in the swelling of the material mdpi.comnih.gov. Conversely, a decrease in pH shifts the equilibrium back to the neutral form, causing the material to shrink or collapse.
| Stimulus | Boronic Acid State | Polymer Response |
| Increase in pH | Neutral trigonal → Anionic tetrahedral | Swelling, increased hydrophilicity |
| Decrease in pH | Anionic tetrahedral → Neutral trigonal | Shrinking, decreased hydrophilicity |
| Addition of Diols (e.g., Glucose) | Forms anionic cyclic boronate ester | Swelling, change in optical properties |
| Removal of Diols | Reverts to original equilibrium | Shrinking, reversal of optical properties |
Chemical Biology and Probe Development (Non-Clinical Focus)
Molecular Recognition of Diols and Carbohydrates by this compound
The primary function of this compound in chemical biology is its capacity for molecular recognition, specifically targeting compounds that possess cis-1,2- or 1,3-diol functionalities. This capability is inherent to the boronic acid group, which can reversibly form stable five- or six-membered cyclic esters with these diols nih.govnih.gov. This interaction is a covalent bond, which is unique and highly valuable for creating specific molecular receptors nih.govnih.gov.
The binding affinity and specificity are influenced by several factors. The pH of the aqueous solution is critical, as the boronic acid must be in its tetrahedral boronate form to effectively bind diols mdpi.com. The structure and conformation of the carbohydrate also play a significant role; for example, boronic acids generally show a higher affinity for sugars in their furanose form compared to their pyranose form mdpi.comnih.gov. This is because the cis-diols in furanose rings are held in a conformation that is favorable for forming the cyclic boronate ester nih.gov. The pyrrolidine nitrogen in the (3-(Pyrrolidin-1-yl)propyl) side chain can potentially form an intramolecular dative bond with the boron atom. This coordination can lower the pKa of the boronic acid, enhancing its ability to bind diols at neutral pH, a characteristic of Wulff-type boronic acids nih.govnih.gov.
| Factor | Influence on Diol Recognition | Rationale |
| pH | Higher pH (alkaline) generally favors binding | Promotes the formation of the anionic tetrahedral boronate species, which is more reactive towards diols mdpi.com. |
| Carbohydrate Structure | Higher affinity for furanose forms (e.g., fructose) over pyranose forms (e.g., glucose) | The geometry of cis-diols in the furanose ring is sterically favorable for forming a stable cyclic ester mdpi.comnih.gov. |
| Intramolecular Coordination | The pyrrolidine nitrogen can enhance binding affinity at neutral pH | Dative B-N bond formation lowers the boronic acid's pKa, increasing the concentration of the active boronate form nih.gov. |
Development of Fluorescent Probes for Bioanalytical Detection (In Vitro)
This compound is a suitable candidate for designing fluorescent probes for the in vitro detection of biologically important diol-containing molecules. The fundamental design of such probes involves coupling the boronic acid recognition element to a fluorophore nih.gov. The interaction between the probe and its target analyte results in a measurable change in the fluorescence signal, such as an increase or decrease in intensity (turn-on/turn-off) or a shift in the emission wavelength nih.gov.
Several mechanisms can be exploited to achieve this signaling. A common approach involves photoinduced electron transfer (PET). In a PET sensor, the boronic acid moiety can act as a quencher or part of the quenching system. Upon binding to a diol, the electronic properties of the boron atom change, which can inhibit the PET process and restore the fluorescence of the fluorophore mdpi.com. The pyrrolidine group, being an amine, can also participate in the PET process. The binding event alters the electron density around the boron center, modulating the fluorescence output nih.gov. Boronic acid-based fluorescent sensors have been successfully developed for detecting carbohydrates and even for imaging boron-containing compounds within cells nih.govrsc.orgmdpi.com.
Mechanisms of Molecular Interaction with Biological Macromolecules (e.g., Proteins, Sugars)
The interaction of this compound with biological macromolecules is primarily governed by the chemistry of its boronic acid group.
Interaction with Sugars and Polysaccharides: As detailed previously, the principal mechanism is the formation of reversible covalent boronate esters with cis-diol groups on sugar rings nih.gov. This interaction is an equilibrium process, with the boronic acid (a Lewis acid) reacting with the diol to form the cyclic ester nih.gov. The stability of this complex is pH-dependent and sensitive to the specific sugar structure nih.gov.
Interaction with Proteins: The interaction with proteins can occur through two main pathways.
Glycoprotein (B1211001) Recognition: Many proteins are glycosylated, meaning they have carbohydrate chains attached. This compound can bind to these glycoproteins by targeting the diol groups within their sugar moieties nih.gov. This is the basis for its use in glycoprotein analysis and isolation.
Rational Design of Enzyme Inhibitors (Mechanistic Studies)
Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases and other hydrolases nih.govmdpi.com. The rational design of inhibitors like this compound is based on the concept of transition-state analogy mdpi.com.
During the hydrolysis of a peptide bond by a serine protease, a high-energy tetrahedral intermediate is formed when the catalytic serine's hydroxyl group attacks the substrate's carbonyl carbon. The boronic acid group is designed to mimic this intermediate. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic serine residue in the enzyme's active site. This forms a highly stable, yet reversible, tetrahedral boronate adduct mdpi.commdpi.com. This stable complex effectively sequesters the enzyme, inhibiting its catalytic activity mdpi.com.
The potency and selectivity of the inhibitor are determined by the side chain attached to the boronic acid. The (3-(Pyrrolidin-1-yl)propyl) group is designed to fit into the specificity pockets of the target enzyme, forming favorable interactions that increase binding affinity. The design of bortezomib, the first boronic acid-containing drug, was based on replacing the aldehyde in peptide aldehyde inhibitors with a boronic acid, which led to improved specificity and pharmacokinetic properties mdpi.com.
| Step in Catalysis | Enzyme-Substrate State | Boronic Acid Inhibitor Mimic |
| 1. Nucleophilic Attack | Catalytic Serine attacks peptide carbonyl | Catalytic Serine attacks Boron atom |
| 2. Intermediate Formation | Unstable Tetrahedral Intermediate | Stable Tetrahedral Boronate Adduct |
| 3. Outcome | Peptide bond is cleaved | Enzyme activity is inhibited |
Precursor in Complex Molecule Synthesis5.6.1. Stereoselective Synthesis of Advanced Intermediates5.6.2. Scaffold for Constructing Macrocyclic and Polycyclic Structures
While it is possible to speculate on the potential reactivity of this compound based on the known chemistry of pyrrolidines and boronic acids, any such discussion would be theoretical and would not meet the requirement for "detailed research findings." The lack of specific examples and data tables for this particular compound in these advanced synthetic applications means that an article adhering strictly to the provided outline and content requirements cannot be generated at this time. Further primary research would be necessary to explore and establish the role of this compound in these areas of chemical synthesis.
Computational Studies and Theoretical Investigations of 3 Pyrrolidin 1 Yl Propyl Boronic Acid
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.netrsc.orgmdpi.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. nist.gov
For (3-(Pyrrolidin-1-yl)propyl)boronic acid, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring, which is the most electron-rich and nucleophilic site. The LUMO, on the other hand, is anticipated to be centered on the boron atom of the boronic acid group, which is electron-deficient and acts as the primary electrophilic site. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nist.gov
The electronic properties of related boronic acid derivatives have been investigated using Density Functional Theory (DFT) calculations. For instance, studies on 3-fluorophenylboronic acid have detailed the calculation of HOMO and LUMO energies to understand its electronic behavior. nih.gov Similarly, DFT studies on substituted pyrrolidinones have been used to investigate their electronic structures. nih.gov
A molecular electrostatic potential (MEP) map would further illuminate the electronic landscape of this compound. The MEP would visually represent the regions of positive and negative electrostatic potential, with the area around the pyrrolidine nitrogen showing a negative potential (red/yellow) and the region around the boronic acid group exhibiting a positive potential (blue). This visualization helps in predicting sites for electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Orbital Characteristics of this compound and Related Compounds
| Compound | Predicted HOMO Localization | Predicted LUMO Localization | Expected HOMO-LUMO Gap |
| This compound | Pyrrolidine Nitrogen | Boronic Acid Boron | Moderate |
| Phenylboronic Acid nist.gov | Phenyl Ring | Boronic Acid Boron | Varies with substitution |
| Pyrrolidine researchgate.net | Nitrogen Atom | C-H antibonding orbitals | Large |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity and interactions with other molecules. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. The pyrrolidine ring is known to adopt non-planar "envelope" or "twist" conformations to relieve ring strain. rsc.org The specific puckering of the ring can be influenced by substituents.
The propyl chain connecting the pyrrolidine ring and the boronic acid group introduces additional degrees of freedom, allowing for a variety of spatial arrangements. Computational methods such as molecular mechanics and DFT can be used to perform a systematic conformational search to identify low-energy conformers.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in water). nih.govresearchgate.net MD simulations of pyrrolidine derivatives have been used to study their interactions with biological targets. researchgate.net For this compound, MD simulations could reveal how the molecule explores its conformational space, the stability of intramolecular hydrogen bonds (if any), and its interactions with solvent molecules.
Prediction of Reactivity and Reaction Pathways
Computational studies can predict the reactivity of different sites within the molecule. Fukui functions, derived from DFT calculations, can be used to identify the most nucleophilic and electrophilic atoms. For this molecule, the nitrogen atom is expected to have a high value for the Fukui function for nucleophilic attack, while the boron atom would have a high value for electrophilic attack.
Theoretical studies on the reaction mechanisms of boronic acids and pyrrolidine-containing compounds provide a framework for predicting the reaction pathways of this compound. For example, DFT studies have been employed to elucidate the mechanism of reductive amination for the synthesis of pyrrolidin-3-one type compounds. researchgate.net Similar computational approaches could be used to model potential reactions involving this compound, such as its esterification with diols or its participation in coupling reactions.
Theoretical Binding Studies with Target Molecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov Docking studies could be performed to investigate the potential binding of this compound to various enzymes or receptors. For instance, derivatives of (R)-pyrrolidin-2-yl-boronic acid have been evaluated as inhibitors of Fibroblast Activation Protein (FAP), with enzymatic assays showing significant binding affinities. nih.gov
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations can be employed to estimate the binding free energy, providing a more quantitative measure of the binding affinity.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations can be a valuable tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts and coupling constants can aid in the structural elucidation of molecules. DFT methods have been successfully used to predict the ¹H and ¹³C NMR spectra of various organic molecules, including those with pyrrolidine and boronic acid functionalities. ipb.ptresearchgate.net For this compound, calculations could help assign the complex proton and carbon signals of the propyl chain and the pyrrolidine ring. Studies on other boronic acids have shown good correlation between experimental and theoretical ¹¹B NMR chemical shifts. rsc.org
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, and the resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations. researchgate.netvscht.cz For the title compound, characteristic peaks would be expected for the O-H stretching of the boronic acid, the C-N stretching of the pyrrolidine, and the B-O stretching vibrations. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). nih.govscirp.orgsharif.edu The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the electronic system of the pyrrolidine and boronic acid groups.
Future Research Directions and Emerging Opportunities for 3 Pyrrolidin 1 Yl Propyl Boronic Acid
Development of Novel Synthetic Methodologies
While the synthesis of aminoboronic acids is an established field, the development of more efficient, scalable, and versatile methods for preparing compounds like (3-(Pyrrolidin-1-yl)propyl)boronic acid remains a key research objective. nih.gov Current approaches often involve multi-step sequences that can be challenging to optimize. acs.org Future research will likely focus on overcoming these limitations.
Key areas for development include:
Adapting established methods: Traditional methods such as lithium-halogen exchange followed by reaction with borate (B1201080) esters are staples in the synthesis of aminoboronic acids. nih.govacs.org Future work could focus on optimizing these routes for precursors of this compound, potentially improving yields and simplifying purification.
Direct C-H borylation: The direct, transition-metal-catalyzed borylation of C-H bonds is an increasingly powerful tool in organic synthesis. Developing a regioselective C-H borylation process for a suitable pyrrolidine-containing precursor could provide a more atom-economical and direct route to this compound and its derivatives.
Flow chemistry approaches: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of boronic acids. The development of a flow-based synthesis for this specific compound could enable its production in larger quantities for further research and application.
Novel protecting group strategies: The synthesis of aminoboronic acids often requires the use of protecting groups for both the amine and boronic acid functionalities. Research into new protecting groups that can be introduced and removed under mild conditions would be highly beneficial. rsc.org
| Synthetic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Lithium-Halogen Exchange | Well-established and reliable. acs.org | Optimization of reaction conditions and purification for the specific target molecule. |
| Direct C-H Borylation | High atom economy and potentially fewer steps. | Development of a regioselective catalyst system for the pyrrolidine-propyl scaffold. |
| Flow Chemistry | Improved safety, scalability, and control. | Translation of a batch synthesis to a continuous flow process. |
| Novel Protecting Groups | Milder reaction conditions and improved yields. rsc.org | Design and synthesis of new protecting groups compatible with the aminoboronic acid moiety. |
Exploration of Advanced Catalytic Applications
The presence of both a Lewis acidic boronic acid and a Lewis basic pyrrolidine (B122466) amine suggests that this compound could function as a bifunctional catalyst. nih.govacs.org This dual functionality could enable it to catalyze a range of organic transformations with high efficiency and selectivity.
Future research in this area could explore:
Direct amide synthesis: Aminoboronic acids have been shown to be effective catalysts for the direct formation of amides from carboxylic acids and amines, a reaction of great importance in pharmaceuticals and materials science. acs.orgnih.gov this compound could be investigated as a catalyst for this transformation, with the potential for the pyrrolidine moiety to act as a proton shuttle or co-catalyst.
Asymmetric catalysis: By using a chiral version of the pyrrolidine ring, it may be possible to develop enantioselective catalysts for a variety of reactions, such as aldol (B89426) or Michael additions. rsc.org The development of chiral variants of this compound is a promising direction for future research. nih.gov
Aldol reactions: Some aminoboronic acids can catalyze aldol reactions through the in situ formation of a boronate enolate. nih.govacs.org The catalytic activity of this compound in this context is a worthwhile area of investigation.
| Catalytic Application | Proposed Role of this compound | Potential Advantages |
|---|---|---|
| Direct Amide Synthesis | Bifunctional catalyst activating both the carboxylic acid and the amine. acs.orgnih.gov | Mild reaction conditions and high atom economy. |
| Asymmetric Aldol Reactions | Chiral bifunctional catalyst controlling stereoselectivity. rsc.org | Access to enantiomerically enriched products. |
| Michael Additions | Lewis acid activation of the electrophile and Lewis base activation of the nucleophile. | Potentially high yields and selectivities. |
Integration into Next-Generation Functional Materials
Boronic acids are valuable components in the design of functional materials, largely due to their ability to form reversible covalent bonds with diols. nih.gov The incorporation of this compound into polymers could lead to novel materials with tunable properties and a range of applications.
Emerging opportunities in this field include:
pH-Responsive hydrogels: The pyrrolidine moiety imparts a pH-sensitive character to the molecule. Polymers containing this unit could be used to create hydrogels that swell or shrink in response to changes in pH, making them suitable for applications in drug delivery and tissue engineering.
Porous organic polymers (POPs): The pyrrolidine group can be functionalized and used as a building block for the synthesis of porous organic polymers. rsc.org These materials could have applications in gas storage, separation, and heterogeneous catalysis.
Sensing materials: The boronic acid group can be used to create sensors for saccharides and other diol-containing molecules. By incorporating this compound into a polymer matrix, it may be possible to develop robust and reusable sensors.
| Functional Material | Key Feature | Potential Application |
|---|---|---|
| pH-Responsive Hydrogels | Protonation/deprotonation of the pyrrolidine nitrogen. | Controlled drug release, smart scaffolds. |
| Porous Organic Polymers | Covalent incorporation of the pyrrolidine unit into a rigid framework. rsc.org | Gas separation, heterogeneous catalysis. |
| Saccharide Sensors | Reversible binding of diols to the boronic acid moiety. | Glucose monitoring, diagnostics. |
Expansion of Chemical Biology Tools and Probes
Chemical probes are essential for studying biological processes, and boronic acids have emerged as valuable functionalities in the design of such tools. febs.org The unique structure of this compound makes it an attractive scaffold for the development of new probes. nih.govnih.govrug.nl
Future research could focus on:
Enzyme inhibitors: Boronic acids are known to be potent inhibitors of serine proteases. acs.org The pyrrolidine group could be modified to enhance binding affinity and selectivity for specific enzymes, leading to the development of new therapeutic agents.
Saccharide recognition: The boronic acid's ability to bind to diols can be exploited to develop probes for detecting and imaging specific carbohydrates in biological systems. rsc.org The pyrrolidine moiety could be functionalized with a fluorophore or other reporter group for this purpose.
Cell delivery systems: The physicochemical properties of the pyrrolidine ring, such as its basicity and potential for hydrogen bonding, could be harnessed to improve the cellular uptake of drugs or other bioactive molecules. mdpi.com
| Biological Target | Mode of Action | Potential Application |
|---|---|---|
| Serine Proteases | Covalent inhibition via the boronic acid group. acs.org | Development of new drugs for cancer or inflammatory diseases. |
| Cell Surface Glycans | Reversible binding to diol moieties on carbohydrates. rsc.org | Cell imaging, diagnostics, and studying cell-cell recognition. |
| Transporters and Channels | Modulation of protein function through specific binding interactions. | Development of new tools to study membrane transport. |
Mechanistic Elucidation of Complex Interactions
A thorough understanding of the fundamental interactions of this compound is crucial for its rational design and application in various fields. A key area for investigation is the intramolecular interaction between the pyrrolidine nitrogen and the boron atom.
Future mechanistic studies should include:
Computational modeling: Density functional theory (DFT) calculations can provide valuable insights into the strength and nature of the intramolecular B-N interaction and how it is influenced by the solvent and the presence of other molecules. researchgate.net
NMR spectroscopy: 11B NMR spectroscopy is a powerful technique for studying the coordination environment of the boron atom and can be used to probe the B-N interaction in solution.
Kinetic studies: Investigating the kinetics of the reactions catalyzed by this compound or its binding to biological targets can provide detailed information about the reaction mechanism.
| Interaction | Investigative Technique | Key Information to be Gained |
|---|---|---|
| Intramolecular B-N Interaction | DFT Calculations, 11B NMR Spectroscopy researchgate.net | Strength and nature of the dative bond, influence on Lewis acidity. |
| Binding to Diols | Isothermal Titration Calorimetry (ITC), NMR Titrations | Thermodynamic parameters of binding (affinity, enthalpy, entropy). |
| Catalytic Mechanism | Kinetic Studies, Isotope Labeling Experiments | Rate-determining step, role of the bifunctional moieties. |
Combinatorial Approaches and High-Throughput Screening for New Applications
Combinatorial chemistry and high-throughput screening (HTS) are powerful strategies for the discovery of new bioactive molecules and materials. youtube.com The creation of a library of compounds based on the this compound scaffold could lead to the identification of new and unexpected applications. nih.gov
Opportunities in this area include:
Library synthesis: A diverse library of analogues could be synthesized by modifying the pyrrolidine ring with different substituents or by varying the length and nature of the linker between the pyrrolidine and the boronic acid. nih.gov
High-throughput screening for biological activity: The compound library could be screened against a wide range of biological targets, such as enzymes and receptors, to identify new drug candidates. worktribe.com
Screening for material properties: The library could also be screened for desirable material properties, such as catalytic activity, sensing capabilities, or the ability to form self-assembled structures. researchgate.net
| Modification Site | Examples of Derivatives | Potential for New Properties |
|---|---|---|
| Pyrrolidine Ring | Introduction of chiral centers, functional groups (e.g., hydroxyl, carboxyl). | Enantioselective catalysis, improved solubility, new binding modes. |
| Propyl Linker | Varying the chain length, introducing rigidity (e.g., double bonds). | Altering the distance and orientation between the functional groups. |
| Boronic Acid | Conversion to boronate esters (e.g., MIDA boronates). | Improved stability and handling, controlled release of the active form. |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (3-(Pyrrolidin-1-yl)propyl)boronic acid?
Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or protodeboronation of pre-functionalized boronic esters. For example, Suzuki coupling protocols (General Method C) use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a DME/H₂O solvent system at 70–80°C under inert gas . Boronic acid intermediates may also undergo functionalization via alkylation of pyrrolidine derivatives. Purification via flash column chromatography with EtOAc/hexane gradients is standard .
Advanced: How do steric effects from the pyrrolidine substituent impact reaction efficiency in cross-coupling reactions?
Answer:
The pyrrolidine group introduces steric hindrance, potentially slowing transmetallation steps in Suzuki reactions. Optimizing ligand choice (e.g., bulky phosphines) or reaction temperature (e.g., 80–100°C) can mitigate this. Computational modeling (e.g., DFT studies) helps predict steric clashes, as seen in SARS-CoV-2 protease inhibitor studies using boron-containing analogs .
Basic: Which analytical techniques are critical for confirming the structure and purity of this boronic acid?
Answer:
- NMR spectroscopy (¹H, ¹³C, ¹¹B) confirms structural integrity and detects boronic acid/anhydride equilibria .
- HPLC (reverse-phase C18 columns) assesses purity, especially for anhydride impurities noted in analogs .
- Mass spectrometry (ESI-TOF) validates molecular weight, as applied to related compounds like 6-(BOC-methylamino)pyridine-3-boronic acid .
Advanced: How can researchers resolve contradictory yields when using different palladium catalysts?
Answer:
Contradictions arise from catalyst-ligand mismatches. For example, Pd(PPh₃)₄ may underperform compared to Pd(dppf)Cl₂ in sterically hindered systems. Systematic screening (e.g., using high-throughput kits) identifies optimal catalysts. Pre-activating the boronic acid via trifluoroborate formation can also enhance reactivity .
Basic: What storage conditions prevent decomposition of this compound?
Answer:
Store in airtight containers under inert gas (argon) at 2–8°C. Avoid moisture and light, as boronic acids hydrolyze to boroxines. Desiccants like silica gel are recommended, as per safety protocols for similar compounds .
Advanced: What strategies mitigate protodeboronation during reactions?
Answer:
Protodeboronation is pH-dependent. Using buffered conditions (pH 7–9) and avoiding strong bases reduces this side reaction. Adding stabilizing agents (e.g., pinacol) or switching to trifluoroborate salts improves stability, as demonstrated in benzoxaborole syntheses .
Basic: What safety protocols are essential when handling pyrrolidine-substituted boronic acids?
Answer:
- PPE: Lab coats, nitrile gloves, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can computational methods predict the reactivity of this compound in drug design?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets like proteases. For example, boron-containing inhibitors (e.g., bortezomib) are evaluated for binding affinity to 20S proteasomes using in silico tools .
Basic: How to quantify anhydride impurities in the compound?
Answer:
Quantitative ¹¹B NMR or IR spectroscopy (B-O-B stretches at ~1,370 cm⁻¹) identifies anhydride content. HPLC with UV detection (220–254 nm) compares peak areas of the boronic acid and its anhydride .
Advanced: What design principles optimize boronic acid derivatives for targeted drug delivery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
